5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide
Overview
Description
5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.04629874 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Adenosine Receptor Selectivity and Binding Affinity
Research on a series of benzamide and furamide analogues, including structures similar to "5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide," has provided new insights into adenosine receptor selectivity. These compounds exhibit high affinity for adenosine receptors, which are crucial in various physiological processes. The selectivity and binding affinity are attributed to the specific arrangement of the furamide and thiazole components, which is essential for interactions with adenosine receptors. Molecular docking and dynamics studies have further elucidated their binding mechanisms, offering potential pathways for developing selective adenosine receptor ligands (Inamdar et al., 2013).
Antibacterial and Antimycobacterial Activities
Compounds bearing the furamide motif have been explored for their antibacterial and antimycobacterial properties. A study synthesizing analogues similar to "this compound" demonstrated significant in vitro activity against both Gram-negative and Gram-positive bacteria, as well as Mycobacterium tuberculosis and Mycobacterium avium strains. These findings suggest that the furamide and thiazole combination could serve as a backbone for developing new antimicrobial agents (Chambhare et al., 2003).
Chemical Synthesis and Molecular Transformations
The versatility of "this compound" and related compounds is further demonstrated in studies focused on their synthesis and chemical behavior. For instance, research on the thiadiazole ring opening of derivatives under the action of bases has shed light on the reactivity and potential modifications of the core structure, enabling the generation of novel compounds with varied biological activities (Maadadi et al., 2017).
Nematicidal and Antimicrobial Activities
Further applications include the synthesis of novel compounds exhibiting both nematicidal and antimicrobial activities. These studies highlight the potential of furamide-thiazole derivatives in agricultural settings, offering new tools for pest control and disease management (Reddy et al., 2010).
Properties
IUPAC Name |
5-methyl-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-5-15-10(11-6)12-9(13)8-4-3-7(2)14-8/h3-5H,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSWMUSLLACWBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC(=CS2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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